molecular formula C11H13O5P B14432020 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 78804-00-9

4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Cat. No.: B14432020
CAS No.: 78804-00-9
M. Wt: 256.19 g/mol
InChI Key: UNPVUJFWSSOTKV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

The synthesis of 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaphospholane ring, followed by the introduction of ethoxy and methoxy groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can be compared with other similar compounds, such as:

    4-Methoxyphenethylamine: Similar in having a methoxy group but differs in its overall structure and applications.

    2-Methoxypyridine-5-boronic acid pinacol ester: Shares the methoxy group but has a different core structure and reactivity.

    7-Methoxycoumarin: Another methoxy-containing compound with distinct properties and uses

Properties

CAS No.

78804-00-9

Molecular Formula

C11H13O5P

Molecular Weight

256.19 g/mol

IUPAC Name

4-ethoxy-2-methoxy-5-phenyl-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C11H13O5P/c1-3-14-11-10(9-7-5-4-6-8-9)15-17(12,13-2)16-11/h4-8H,3H2,1-2H3

InChI Key

UNPVUJFWSSOTKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OP(=O)(O1)OC)C2=CC=CC=C2

Origin of Product

United States

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